Decahydroquinoline-4-carboxylic acid
Overview
Description
Decahydroquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by a decahydroquinoline ring system, which is a saturated version of quinoline, and a carboxylic acid functional group at the 4-position. The unique structure of this compound makes it an important compound in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-4-carboxylic acid typically involves the hydrogenation of quinoline-4-carboxylic acid. This process can be carried out using various catalysts and reaction conditions. For example, the hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the use of Raney nickel as a catalyst under similar conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Decahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Fully saturated derivatives of this compound.
Substitution: Esters, amides, and other functionalized derivatives
Scientific Research Applications
Decahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of decahydroquinoline-4-carboxylic acid and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often act as enzyme inhibitors or receptor antagonists. For example, certain derivatives inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression. This mechanism is particularly relevant in the development of anticancer drugs .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: The unsaturated parent compound of decahydroquinoline-4-carboxylic acid.
Tetrahydroquinoline-4-carboxylic acid: A partially saturated derivative.
2-Phenylquinoline-4-carboxylic acid: A derivative with a phenyl group at the 2-position.
Uniqueness: this compound is unique due to its fully saturated ring system, which imparts different chemical and biological properties compared to its unsaturated and partially saturated counterparts. This saturation can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHCZICXYWAFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290835 | |
Record name | Decahydro-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-72-9 | |
Record name | Decahydro-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13337-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydro-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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